Aspartylalanine

Vue d'ensemble

Description

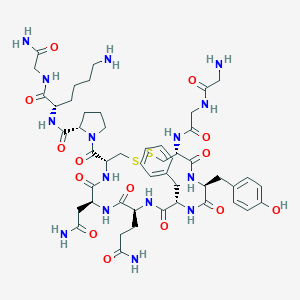

This compound is naturally found in the brain and plays a role in enhancing synaptic transmission . It is a part of the broader class of dipeptides, which are organic compounds containing two amino acids joined by a peptide bond.

Mécanisme D'action

Target of Action

Aspartylalanine is a dipeptide composed of aspartic acid and alanine . It primarily targets the β-aspartyl peptidase enzyme . This enzyme plays a crucial role in the breakdown of peptide bonds in proteins, specifically those involving aspartic acid residues .

Mode of Action

This compound interacts with its target, β-aspartyl peptidase, by serving as a substrate for the enzyme . The enzyme cleaves the peptide bond in this compound, leading to the release of aspartic acid and alanine . This interaction and the resulting changes play a significant role in protein metabolism .

Biochemical Pathways

This compound is involved in the aspartate pathway, which is significant in the synthesis of β-alanine . The aspartate pathway, catalyzed by l-aspartate-α-decarboxylase (ADC), is a critical rate-limiting step in β-alanine synthesis . The downstream effects of this pathway include the production of β-alanine, which is an essential component in various biological circuits .

Pharmacokinetics

Asparaginase exhibits an increase in elimination over time and a marked increase in enzyme activity levels from induction to reinduction

Result of Action

The primary result of this compound’s action is the breakdown of the peptide into its constituent amino acids, aspartic acid and alanine . This breakdown is crucial for protein metabolism and the regulation of various biochemical pathways .

Action Environment

The action of this compound is influenced by the aqueous environment in which it is present . The solvation properties of the carboxylate groups in this compound are significantly influenced by the water molecules in the environment . This interaction can affect the conformation of the dipeptide, potentially influencing its action, efficacy, and stability .

Analyse Biochimique

Biochemical Properties

Aspartylalanine participates in several biochemical reactions . It interacts with enzymes such as L-asparaginase, which catalyzes the hydrolysis of L-asparagine, a process of high importance in healthcare and food industries .

Cellular Effects

In cellular processes, this compound has been found to enhance synaptic transmission. Specifically, it increases the amplitude of the miniature endplate potentials (MEPPs) in phrenic nerve-diaphragm preparations from rats .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other biomolecules. For instance, it participates in aqueous solvation of carboxylate groups, a process that includes distributed multipole electrostatics and induction contributions .

Metabolic Pathways

This compound is involved in the metabolism of asparagine, an important amino acid in mammals. Asparagine acts as a major form of nitrogen storage and transport to sink tissues .

Subcellular Localization

Understanding how it is directed to specific compartments or organelles could provide valuable insights into its role in cellular processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aspartylalanine can be synthesized through various methods, including both chemical and enzymatic routes. One common method involves the condensation of aspartic acid with alanine under specific reaction conditions. The reaction typically requires a coupling agent, such as carbodiimide, to facilitate the formation of the peptide bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of protecting groups to prevent unwanted side reactions. For example, the amino group of aspartic acid can be protected using carbobenzoxy or formyl groups. The protected aspartic acid is then reacted with alanine methyl ester, followed by the removal of the protective groups to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Aspartylalanine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can produce various substituted dipeptides .

Applications De Recherche Scientifique

Aspartylalanine has several scientific research applications, including:

Chemistry: It is used as a model compound in peptide synthesis and studies of peptide bond formation.

Biology: this compound is studied for its role in synaptic transmission and neural function.

Medicine: Research is ongoing to explore its potential therapeutic applications in neurological disorders.

Industry: this compound is used in the production of artificial sweeteners and other food additives.

Comparaison Avec Des Composés Similaires

Aspartylalanine is unique among dipeptides due to its specific combination of aspartic acid and alanine. Similar compounds include:

Aspartylphenylalanine: Another dipeptide with different amino acid composition.

Aspartylglutamine: A dipeptide with glutamine instead of alanine.

Aspartylserine: A dipeptide with serine replacing alanine.

These similar compounds differ in their amino acid composition, which affects their chemical properties and biological activities .

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(7(13)14)9-6(12)4(8)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFTQLHHHJEMK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928569 | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-02-8 | |

| Record name | Aspartylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13433-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aspartylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013433028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-[(1-carboxyethyl)imino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solvation properties of aspartylalanine?

A1: Understanding how this compound interacts with water molecules is crucial for comprehending its behavior in biological systems. The study by Ren and Ponder [] utilized advanced molecular dynamics simulations employing the Amoebapro force field to investigate the aqueous solvation of the carboxylate group in this compound. This research revealed that Amoebapro provided a more accurate representation of carboxylate solvation compared to traditional force fields, highlighting the importance of sophisticated computational models in studying peptide solvation.

Q2: How does the solvation of this compound differ from other similar molecules?

A2: The study by Ren and Ponder [] compared the solvation properties of this compound with those of the glycine zwitterion. Their findings indicated that the inclusion of distributed multipole electrostatics and induction contributions in the Amoebapro force-field led to significant improvements in predicting solvation properties compared to traditional force fields. This emphasizes the unique solvation characteristics of different peptides and the necessity for accurate force fields in computational studies.

Q3: How is this compound detected and quantified in biological samples like rat brain extracts?

A3: A study by Quack et al. [] described a sensitive method for determining this compound levels in rat brain extracts. The method involved a pre-column derivatization step using o-phthaldialdehyde/β-mercaptoethanol followed by separation and quantification using reversed-phase liquid chromatography. This technique allowed researchers to identify and quantify this compound alongside other acidic peptides, showcasing the capability of advanced analytical techniques for analyzing complex biological samples.

A4: The research by Quack et al. [] identified this compound in rat cerebral cortex at a mean concentration of 4.0 ± 0.4 μM. While the specific role of this compound in the brain remains unknown, its presence, along with other γ-glutamyl and β-aspartyl peptides, suggests potential involvement in neurotransmission, metabolism, or other physiological processes within the brain. Further research is needed to elucidate the precise biological function of this dipeptide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)